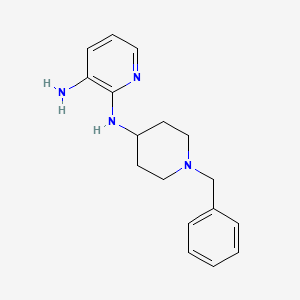

N2-(1-benzylpiperidin-4-yl)pyridine-2,3-diamine

Description

Significance of Pyridine (B92270) and Piperidine (B6355638) Scaffolds in Contemporary Drug Discovery

The pyridine and piperidine ring systems are foundational scaffolds in the field of medicinal chemistry, each contributing unique and valuable properties to drug candidates. researchgate.netresearchgate.net Their widespread presence in numerous FDA-approved drugs underscores their importance and versatility. nih.govnih.gov

Pyridine: As a nitrogen-containing six-membered aromatic heterocycle, the pyridine ring is a common feature in over 7,000 drug molecules. nih.gov It is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets. nih.govresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing the molecule's solubility and its ability to interact with proteins. researchgate.net This scaffold is found in drugs treating a wide array of conditions, including tuberculosis (isoniazid), HIV/AIDS (delavirdine), and cancer (crizotinib). nih.gov The versatility of the pyridine ring allows for extensive chemical modification, enabling chemists to fine-tune the pharmacological profiles of drug candidates. researchgate.netdovepress.com

Piperidine: The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is another cornerstone of drug design. researchgate.netnih.gov Its flexible, three-dimensional structure is ideal for fitting into the binding pockets of proteins. thieme-connect.comresearchgate.net The incorporation of a piperidine moiety can improve a molecule's physicochemical properties, such as its solubility and metabolic stability, which are crucial for its pharmacokinetic profile (how the body absorbs, distributes, metabolizes, and excretes the drug). thieme-connect.comresearchgate.net Piperidine derivatives are integral to drugs for various therapeutic areas, including neurological disorders and cancer. researchgate.netnbinno.com The nitrogen atom in the piperidine ring is often a key site for modification, allowing for the attachment of other chemical groups to optimize biological activity. nbinno.com

Overview of Diamine Motifs in Biologically Active Molecules

A diamine is a functional group characterized by the presence of two amine (-NH2 or its substituted derivatives) groups. When these groups are positioned on adjacent carbon atoms, they are known as vicinal diamines. nih.gov This structural motif is considered a privileged element in biologically active compounds because of its ability to interact with biological targets through hydrogen bonding and other electrostatic interactions. nih.govresearchgate.net

Diamine functionalities are key components in a variety of natural products and synthetic pharmaceuticals. nih.gov They can serve as crucial intermediates in the synthesis of more complex molecules and as effective ligands that can coordinate with metal ions in enzymes. The presence of two basic nitrogen centers allows for multiple points of interaction with a biological target, which can lead to high-affinity binding. The relative positioning of the two amine groups (e.g., 1,2-diamine vs. 1,3-diamine) can significantly influence the molecule's conformation and its subsequent biological activity. researchgate.netresearchgate.net

Rationale for Academic Investigation of N2-(1-benzylpiperidin-4-yl)pyridine-2,3-diamine and its Related Derivatives

The academic and pharmaceutical interest in this compound stems from the strategic combination of its three core components. The fusion of the pyridine, piperidine, and diamine motifs creates a molecular template that is ripe for exploration against various biological targets, particularly those involved in central nervous system (CNS) disorders.

Research has focused on creating derivatives of this core structure to develop multifunctional agents that can address complex diseases like Alzheimer's disease and neuropathic pain. researchgate.netnih.gov For instance, derivatives have been synthesized and evaluated for their ability to inhibit enzymes like acetylcholinesterase (AChE) and to bind to sigma receptors (σRs), both of which are significant targets in neuropharmacology. researchgate.netresearchgate.netnih.gov

The benzyl (B1604629) group attached to the piperidine nitrogen is a common feature in compounds designed to interact with CNS targets. drugbank.com Modifications to this core structure, such as altering the linker between the piperidine and pyridine rings or adding functional groups to the pyridine ring, have led to the identification of potent and selective ligands. researchgate.netnih.gov For example, a derivative identified as compound '5' in one study, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, demonstrated high affinity for the σ1 receptor and potent inhibition of AChE. researchgate.netnih.gov Another related compound was identified as a promising candidate for the therapy of neuropathic pain through its action as a σ1R antagonist. nih.gov

The investigation of this class of compounds is driven by the hypothesis that combining these well-established pharmacophores will yield novel molecules with desirable multi-target activities and favorable drug-like properties.

Compound and Derivative Information

Structure

3D Structure

Properties

IUPAC Name |

2-N-(1-benzylpiperidin-4-yl)pyridine-2,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4/c18-16-7-4-10-19-17(16)20-15-8-11-21(12-9-15)13-14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13,18H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHDYPGBVBYERH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=C(C=CC=N2)N)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301205828 | |

| Record name | N2-[1-(Phenylmethyl)-4-piperidinyl]-2,3-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301205828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185058-55-3 | |

| Record name | N2-[1-(Phenylmethyl)-4-piperidinyl]-2,3-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185058-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-[1-(Phenylmethyl)-4-piperidinyl]-2,3-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301205828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N2 1 Benzylpiperidin 4 Yl Pyridine 2,3 Diamine and Analogous Structures

General Synthetic Strategies for Pyridine-2,3-diamine Scaffolds

The pyridine-2,3-diamine core is a crucial building block, and its synthesis can be approached through several established routes. The most common methods involve the reduction of appropriately substituted nitropyridines or the amination of halopyridines.

One prevalent strategy is the reduction of a 2-amino-3-nitropyridine (B1266227) precursor. This transformation can be achieved using various reducing agents. Classic methods employ metals such as iron or tin in acidic media. A more modern and efficient approach involves catalytic hydrogenation, typically using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is often preferred due to its cleaner reaction profile and higher yields.

Alternatively, a 2,3-dinitropyridine (B76908) can serve as the starting material. The simultaneous reduction of both nitro groups to amines yields the desired pyridine-2,3-diamine. This can also be accomplished through catalytic hydrogenation.

Another significant synthetic route is the amination of 2-halo-3-aminopyridines. For instance, 2-chloro-3-aminopyridine can be converted to pyridine-2,3-diamine through a nucleophilic aromatic substitution (SNAr) reaction with an amine source. This reaction can sometimes be facilitated by transition metal catalysis, such as copper-catalyzed amination.

Approaches to Incorporate the 1-Benzylpiperidine (B1218667) Moiety

The introduction of the 1-benzylpiperidine group onto the pyridine-2,3-diamine scaffold is a key step in the synthesis of the target molecule. This can be accomplished through several coupling strategies, with reductive amination and Buchwald-Hartwig amination being the most prominent.

Reductive Amination: This powerful and widely used method involves the reaction of an amine with a ketone or aldehyde in the presence of a reducing agent. In the context of synthesizing N2-(1-benzylpiperidin-4-yl)pyridine-2,3-diamine, this would typically involve the reaction of pyridine-2,3-diamine with 1-benzyl-4-piperidone. The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, including sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. To synthesize the target molecule using this approach, a common strategy would involve the reaction of a halo-substituted pyridine (B92270) precursor, such as 2-bromo-3-aminopyridine or 2-chloro-3-aminopyridine, with 4-amino-1-benzylpiperidine (B41602). The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the reaction's success and can range from monodentate ligands like tri-tert-butylphosphine (B79228) to more complex biarylphosphine ligands such as XPhos or RuPhos.

Multi-Step Synthesis Pathways for this compound Derivatives

The synthesis of this compound is inherently a multi-step process, combining the strategies for scaffold formation and side-chain incorporation. Two plausible and efficient synthetic routes are outlined below.

Route A: Reductive Amination Approach

Nitration: 2-Aminopyridine is nitrated to yield 2-amino-3-nitropyridine.

Reduction: The 2-amino-3-nitropyridine is then reduced to pyridine-2,3-diamine, typically via catalytic hydrogenation with Pd/C.

Reductive Amination: The resulting pyridine-2,3-diamine is reacted with 1-benzyl-4-piperidone in the presence of a reducing agent like sodium triacetoxyborohydride to afford the final product, this compound.

Route B: Buchwald-Hartwig Amination Approach

Halogenation: 2-Amino-3-nitropyridine is halogenated at the 2-position, for example, using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), to produce 2-halo-3-nitropyridine.

Coupling: The 2-halo-3-nitropyridine is then coupled with 4-amino-1-benzylpiperidine via a Buchwald-Hartwig amination reaction. This step forms the N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine intermediate.

Reduction: The final step involves the reduction of the nitro group of the intermediate to an amine, yielding this compound. This reduction is typically carried out by catalytic hydrogenation.

Advanced Synthetic Techniques and Reaction Optimization in the Synthesis of this compound Analogs

The synthesis of analogs of this compound often requires optimization of reaction conditions and may benefit from advanced synthetic techniques to improve efficiency, yield, and purity.

Reaction Optimization: For Buchwald-Hartwig aminations, a systematic screening of catalysts, ligands, bases, and solvents is crucial for achieving optimal results. The choice of palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and ligand (e.g., BINAP, Xantphos, or specialized biaryl phosphine ligands) can significantly impact the reaction's efficiency. The base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃) and solvent (e.g., toluene, dioxane, or DMF) must also be carefully selected to suit the specific substrates. The following table provides an example of typical conditions screened for Buchwald-Hartwig couplings.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100-110 |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 90-100 |

| Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 100-110 |

For reductive amination, optimization may involve varying the reducing agent, solvent, and pH of the reaction mixture to maximize the yield of the desired product and minimize side reactions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the synthesis of this compound analogs, microwave heating can significantly reduce reaction times for both the Buchwald-Hartwig coupling and reductive amination steps. This technique often leads to higher yields and cleaner reaction profiles compared to conventional heating methods.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and process control. The synthesis of the target compound and its analogs can be adapted to a flow chemistry setup. For example, the reduction of a nitropyridine precursor or the final coupling step could be performed in a continuous flow reactor, allowing for precise control of reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and purity.

Structure Activity Relationship Sar Studies of N2 1 Benzylpiperidin 4 Yl Pyridine 2,3 Diamine Derivatives

Impact of Substitutions on the Pyridine (B92270) Ring System for N2-(1-benzylpiperidin-4-yl)pyridine-2,3-diamine Derivatives

Substitutions on the pyridine ring of this compound derivatives have a pronounced effect on their biological activity. Research on polyfunctionalized pyridines has shown that the presence of cyano groups at the 3 and 5 positions is a key structural feature. nih.gov The nature of the substituent at the 4-position of the pyridine ring also plays a role in modulating the activity of these compounds. nih.gov

In a series of 2-{N-[ω-(1-benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles, the presence of a proton versus a phenyl group at the C4 position of the pyridine ring was investigated. The absence of a bulky phenyl group at the C4 position, in combination with other optimal structural features, was found to be preferable for high affinity towards the σ1 receptor. thieme-connect.com

Furthermore, substitutions at the C6 position of the pyridine ring have been shown to significantly influence the affinity of these ligands. For instance, the introduction of a methyl group at the N-(prop-2-yn-1-yl)amino substituent at C6 can significantly increase the affinity for the σ1 receptor in certain derivatives. nih.gov However, this effect is dependent on the nature of other substituents on the pyridine ring, as in some cases, methylation at this position can lead to a decrease in affinity. nih.gov

| Compound | Substitution at C4 | Substitution at C6-amino group | Linker (n) | Ki (hσ1R) (nM) nih.gov |

|---|---|---|---|---|

| 2 | H | H | 2 | 7.57 ± 0.59 |

| 5 | H | Methyl | 2 | 1.45 ± 0.43 |

| 9 | Phenyl | H | 1 | 7.45 ± 0.55 |

| 12 | Phenyl | Methyl | 1 | 10.9 ± 0.8 |

Influence of the Piperidine (B6355638) Moiety Modifications on Biological Activity

The piperidine moiety is a crucial component of the this compound scaffold, and its modification generally has a significant impact on biological activity. In studies of related pyridazine (B1198779) derivatives as acetylcholinesterase inhibitors, it was observed that isosteric replacements or modifications of the benzylpiperidine moiety were detrimental to the activity. rsc.org This suggests that the structural integrity of the 1-benzylpiperidine (B1218667) group is important for the interaction with the biological target.

The piperidine ring can be considered a versatile scaffold in drug design, and its conformation and substitution patterns are key determinants of biological activity. researchgate.net While specific studies on modifications to the piperidine ring of this compound are limited, the general consensus in related series of compounds is that this moiety is highly optimized for its target interactions, and alterations are often not well-tolerated.

Role of the N-Benzyl Group in Modulating Ligand-Target Interactions

The N-benzyl group is a critical pharmacophoric element in many biologically active piperidine derivatives. This group can engage in various non-covalent interactions with target proteins, including hydrophobic and cation-π interactions, which can significantly contribute to binding affinity. nih.gov

In the context of N-(1-benzylpiperidin-4-yl)phenylacetamide analogues, which are potent sigma-1 (σ1) receptor ligands, substitutions on the aromatic ring of the benzyl (B1604629) group have been explored. The introduction of a halogen atom on the benzyl group was found to result in a similar affinity for σ1 receptors but a significantly increased affinity for σ2 receptors. nih.gov This indicates that the electronic and steric properties of the N-benzyl group can be fine-tuned to modulate both the affinity and selectivity of the ligands.

Evaluation of Linker Length and Flexibility on Pharmacological Profiles of Related Polyfunctionalized Pyridines

The linker connecting the 1-benzylpiperidine moiety to the pyridine ring plays a crucial role in determining the pharmacological profile of these compounds. Studies on a series of 2-{N-[ω-(1-benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles have systematically evaluated the effect of the linker length on σ1 receptor affinity. nih.gov

The length of the alkylamino linker was varied from a direct amino connection (n=0) to an ethylamino (n=2), propylamino (n=3), and butylamino (n=4) linker. The results demonstrated that increasing the linker length from n=0 to n=3 resulted in a progressive increase in affinity for the human σ1 receptor (hσ1R). A slight decrease in affinity was observed with a butylamino linker (n=4) compared to the propylamino linker (n=3), suggesting an optimal linker length for this particular series of compounds. nih.gov The compound with an ethylamino linker (n=2) in combination with other favorable substitutions showed potent dual-target activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), along with high σ1R affinity. thieme-connect.com

| Compound | Linker (n) | Linker Type | Ki (hσ1R) (nM) nih.gov |

|---|---|---|---|

| 1 | 0 | Amino | 29.2 ± 2.1 |

| 2 | 2 | Ethylamino | 7.57 ± 0.59 |

| 3 | 3 | Propylamino | 2.97 ± 0.22 |

| 4 | 4 | Butylamino | 3.97 ± 0.66 |

Stereochemical Considerations in the Structure-Activity Relationships

While specific stereochemical studies on this compound are not extensively documented in publicly available literature, the consideration of stereochemistry is paramount in the design of piperidine-containing compounds. The introduction of chiral centers in the piperidine ring can significantly influence the physicochemical properties, biological activity, selectivity, and pharmacokinetic profiles of drug candidates. thieme-connect.com

The three-dimensional arrangement of substituents on the piperidine ring can affect how a molecule interacts with its biological target. For instance, the position of a substituent on the piperidine ring can greatly impact the biological potency of a compound. thieme-connect.com In the synthesis of piperidine derivatives, controlling the stereochemistry is a key challenge and can be achieved through various stereoselective synthetic methods. nih.gov The ability to control the stereochemistry of stereocenters within a substituted piperidine is an area of significant interest in organic synthesis for the development of novel and structurally diverse three-dimensional molecules.

Pharmacological and Biological Evaluation Preclinical, Non Human of N2 1 Benzylpiperidin 4 Yl Pyridine 2,3 Diamine and Analogs

Investigation of Enzyme Inhibition Profiles

The enzymatic inhibition profile of N2-(1-benzylpiperidin-4-yl)pyridine-2,3-diamine analogs has been a significant area of investigation, with a primary focus on enzymes implicated in neurodegenerative disorders.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase) by this compound Analogs

The core structure of N-(1-benzylpiperidin-4-yl) is a recurring motif in the design of cholinesterase inhibitors. semanticscholar.org Research has demonstrated that derivatives of this scaffold can exhibit potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the cholinergic hypothesis of Alzheimer's disease.

One notable analog, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, has been identified as a potent dual inhibitor of both AChE and BChE. mdpi.comresearchgate.netnih.gov This compound displays significant inhibitory activity with IC50 values of 13 nM for AChE and 3.1 µM for BChE. mdpi.comresearchgate.net The 1-benzylpiperidine-4-yl moiety within these types of molecules is considered to be a key contributor to their cholinesterase inhibition properties. nih.gov

Furthermore, a series of benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives have been synthesized and evaluated for their cholinesterase inhibitory potential. Within this series, compounds 15b and 15j demonstrated submicromolar IC50 values. Specifically, compound 15b had an IC50 of 0.39 µM for electric eel AChE (eeAChE), while compound 15j showed an IC50 of 0.16 µM for equine BChE (eqBChE). Kinetic studies revealed that both of these compounds act as competitive inhibitors.

In a different study, hybrid molecules combining 1-benzylpiperidine (B1218667) with a phthalimide (B116566) or indole (B1671886) moiety were synthesized. The most promising of these, compound 23 (2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione), was identified as a potent inhibitor of butyrylcholinesterase with an IC50 of 0.72 µM. researchgate.net

| Compound | AChE IC50 | BChE IC50 | Inhibition Type |

|---|---|---|---|

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 13 nM | 3.1 µM | Not Specified |

| Compound 15b (benzylpiperidine-linked 1,3-dimethylbenzimidazolinone) | 0.39 µM | Not Specified | Competitive |

| Compound 15j (benzylpiperidine-linked 1,3-dimethylbenzimidazolinone) | Not Specified | 0.16 µM | Competitive |

| Compound 23 (2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione) | Not Specified | 0.72 µM | Not Specified |

Monoamine Oxidase (MAO) Isoform Selectivity and Inhibition by this compound Analogs

Analogs of this compound have also been investigated for their ability to inhibit monoamine oxidase (MAO) enzymes, which are therapeutic targets in Parkinson's disease and depression. A study of 24 pyridazinobenzylpiperidine derivatives found that the majority of these compounds exhibited greater inhibition of MAO-B over MAO-A. nih.gov

The most potent of these derivatives was compound S5 , which inhibited MAO-B with an IC50 value of 0.203 µM. nih.gov Following S5 was compound S16 , with an MAO-B IC50 of 0.979 µM. nih.gov In contrast, the inhibition of MAO-A by these compounds was generally weak. The most potent MAO-A inhibitor was compound S15 , with an IC50 of 3.691 µM, followed by S5 with an IC50 of 3.857 µM. nih.gov

Compound S5 demonstrated the highest selectivity for MAO-B, with a selectivity index (SI) of 19.04. nih.gov Kinetic studies determined that both S5 and S16 are competitive and reversible inhibitors of MAO-B, with Ki values of 0.155 µM and 0.721 µM, respectively. nih.gov

In a separate investigation, a polyfunctionalized pyridine (B92270) derivative was noted to have the capacity for selective MAO-A inhibition, with an IC50 value of 3950 nM. researchgate.net

| Compound | MAO-A IC50 | MAO-B IC50 | MAO-B Ki | MAO-B Selectivity Index (SI) | Inhibition Type |

|---|---|---|---|---|---|

| S5 (pyridazinobenzylpiperidine derivative) | 3.857 µM | 0.203 µM | 0.155 µM | 19.04 | Competitive, Reversible |

| S16 (pyridazinobenzylpiperidine derivative) | Not Specified | 0.979 µM | 0.721 µM | Not Specified | Competitive, Reversible |

| S15 (pyridazinobenzylpiperidine derivative) | 3.691 µM | Not Specified | Not Specified | Not Specified | Not Specified |

| Polyfunctionalized pyridine derivative | 3950 nM | Not Specified | Not Specified | Selective for MAO-A | Not Specified |

Exploration of Other Relevant Enzymatic Targets

Based on the available scientific literature, the exploration of other enzymatic targets for this compound and its close structural analogs is limited. The primary research focus has been on cholinesterases and monoamine oxidases due to their relevance in neurodegenerative diseases.

Receptor Binding and Modulatory Activities

The interaction of this compound analogs with various receptor systems has been extensively studied, with a particular emphasis on sigma receptors.

Sigma Receptor (σ1R and σ2R) Affinity and Selectivity of this compound Analogs

The N-benzylpiperidine scaffold is a key pharmacophore for sigma (σ) receptor ligands. unict.it Numerous analogs have been synthesized and evaluated for their affinity and selectivity for the σ1 and σ2 receptor subtypes.

One of the most potent and selective ligands identified is 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile. mdpi.comresearchgate.netnih.gov This compound exhibits a high affinity for the human σ1 receptor (hσ1R) with a Ki value of 1.45 nM and demonstrates a 290-fold selectivity over the σ2R subtype. mdpi.comresearchgate.net The length of the linker between the 1-benzylpiperidine moiety and the pyridine ring has been shown to be a critical determinant of σ1R affinity. mdpi.com

In another series of N-(1-benzylpiperidin-4-yl)arylacetamide analogs, all compounds displayed a higher affinity for σ1 receptors versus σ2 receptors. N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, in particular, showed high affinity for sigma receptors with a Ki of 3.4 nM and a high selectivity for σ1 over σ2 (σ2/σ1 = 120). nih.gov The benzyl (B1604629) derivative 12a (AD353) demonstrated sub-nanomolar affinity for the σ1R and was completely selective over the σ2R subtype. unict.it

The design of selective σ2 receptor ligands has also been pursued. nih.gov For instance, the benzylpiperazine derivative 15 showed a high affinity for the σ1R (Ki = 1.6 nM) and a significant selectivity over the σ2R (Ki σ2/Ki σ1 = 886). nih.gov

| Compound | σ1R Ki | σ2R Ki | Selectivity (Ki σ2/Ki σ1) |

|---|---|---|---|

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 nM | >420 nM | 290 |

| N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | 3.4 nM | ~408 nM | 120 |

| Compound 12a (AD353) | Sub-nanomolar | Not Specified | Completely Selective |

| Compound 15 (benzylpiperazine derivative) | 1.6 nM | ~1417.6 nM | 886 |

Exploration of Other Receptor Interactions by this compound Derivatives

Beyond sigma receptors, derivatives of N-benzylpiperidine have been evaluated for their interactions with other receptor systems.

A study on N-benzylpiperidine derivatives of 1,2,4-thiadiazolidinone identified lead compounds for the development of alpha2-adrenergic receptor antagonists.

In a separate investigation, several multitarget-directed propargylamines containing the N-benzylpiperidine motif were found to act as antagonists at α7 neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Some of these compounds also inhibited 5-HT3A serotonin (B10506) receptors. nih.gov

Furthermore, research into dual-target inhibitors for Alzheimer's disease has explored 1-benzylpiperidine derivatives for their activity at both acetylcholinesterase and the serotonin transporter (SERT). nih.govnih.gov One such compound displayed a favorable polypharmacological profile with good and selective activity against both BuChE and SERT. nih.gov

It is also noteworthy that a series of N-(1-benzylpiperidin-4-yl)arylacetamide analogs were found to have no binding affinity for dopamine (B1211576) D2/D3 receptors.

Cellular and Molecular Mechanisms of Action

Preclinical research has identified that analogs of this compound interact with multiple biological targets, suggesting a polypharmacological profile. The primary targets identified are the sigma-1 (σ1R) and sigma-2 (σ2R) receptors, as well as the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

One notable analog, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, demonstrated high affinity for the human sigma-1 receptor (hσ1R) with a Ki value of 1.45 nM. mdpi.comresearchgate.net This affinity is comparable to well-known sigma-1 receptor ligands. mdpi.com The same compound also exhibited significant selectivity for σ1R over σ2R, with a 290-fold difference in binding affinity. mdpi.comresearchgate.net Furthermore, this analog showed potent inhibitory activity against AChE with an IC50 value of 13 nM and moderate inhibition of BuChE with an IC50 of 3.1 µM. mdpi.comresearchgate.net

Structure-activity relationship studies on a series of related pyridine derivatives have shed light on the structural features crucial for sigma receptor affinity. The length of the alkyl linker between the 1-benzylpiperidine moiety and the pyridine ring plays a significant role in σ1R binding. mdpi.com An increase in the linker length from a direct amino group to an ethylamino, propylamino, or butylamino group resulted in progressively higher affinity for the hσ1R. mdpi.com

The N-benzylpiperidine fragment itself is a recognized pharmacophore for both sigma receptor ligands and acetylcholinesterase inhibitors. nih.govnih.gov The interaction of these compounds with their targets has been further elucidated through molecular modeling. For instance, the modeled complex of 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile with hσ1R suggests a binding energy of -11.2 kcal/mol, indicating a strong and favorable interaction. researchgate.net

Table 1: Binding Affinities and Inhibitory Concentrations of a Key Analog

| Compound | Target | Binding Affinity (Ki) / Inhibitory Concentration (IC50) |

|---|---|---|

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Human Sigma-1 Receptor (hσ1R) | 1.45 nM (Ki) |

| Sigma-2 Receptor (σ2R) | ~420.5 nM (estimated from 290-fold selectivity) | |

| Acetylcholinesterase (AChE) | 13 nM (IC50) | |

| Butyrylcholinesterase (BuChE) | 3.1 µM (IC50) |

The identification of the sigma-1 receptor as a high-affinity target for analogs of this compound points towards the modulation of specific intracellular signaling pathways. The σ1R is a unique chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface, where it plays a critical role in regulating calcium (Ca2+) signaling. wikipedia.org

Sigma-1 receptors modulate the release of Ca2+ from the ER into the mitochondria, a process crucial for maintaining cellular energy balance and responding to cellular stress. mdpi.comfrontiersin.org The receptor interacts with the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a key channel for Ca2+ release from the ER. wikipedia.org Upon stimulation by ligands or in response to ER stress, σ1R can dissociate from its binding partner, BiP (Binding immunoglobulin Protein), and translocate to modulate the activity of ion channels, thereby influencing Ca2+ homeostasis. frontiersin.orgarvojournals.org

Ligand binding to σ1R can lead to a prolonged Ca2+ signal into the mitochondria, which is a mechanism to promote cell survival. portlandpress.com Additionally, σ1R activation has been shown to inhibit voltage-gated calcium channels, further highlighting its role in the intricate regulation of cellular calcium dynamics. arvojournals.org While these are the known functions of the σ1R, specific studies detailing the direct modulation of these signaling pathways by this compound or its immediate analogs have not been reported. The engagement of σ1R by these compounds strongly suggests their potential to influence these Ca2+-dependent signaling cascades.

Preclinical in vitro and in vivo Efficacy Studies (Excluding Human Clinical Trials)

The potential therapeutic utility of this class of compounds has been evaluated in preclinical models of neuropathic pain, a condition often refractory to existing treatments. An analog, 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile, has demonstrated significant efficacy in animal models of this disorder.

In a mouse model of central sensitization induced by capsaicin, this analog produced a robust antiallodynic effect, indicating its ability to counteract the painful response to a non-painful stimulus. This effect was attributed to its antagonism of the σ1R.

Furthermore, in a chemotherapy-induced neuropathic pain model using paclitaxel-treated mice, administration of the compound fully reversed mechanical allodynia. The mechanical threshold for pain was restored to levels comparable to those of control animals that did not have neuropathy. This reversal of pain behavior underscores the potential of this molecular scaffold for the development of novel analgesics for neuropathic pain.

There is currently no available scientific literature describing the direct effects of this compound or its close analogs on the aggregation of amyloid-beta (Aβ) peptides in in vitro systems. While the compound's analogs have been identified as cholinesterase inhibitors, a therapeutic strategy employed in Alzheimer's disease, and σ1R ligands, which are also being investigated for neurodegenerative diseases, their specific impact on the pathological hallmark of Aβ plaque formation has not been reported. Research into other chemical scaffolds has shown that certain molecules can inhibit the aggregation of Aβ and disaggregate pre-formed fibrils, but this activity has not been documented for the this compound series. nih.gov

Computational Chemistry and Molecular Modeling of N2 1 Benzylpiperidin 4 Yl Pyridine 2,3 Diamine

Molecular Docking and Ligand-Protein Interaction Analysis of N2-(1-benzylpiperidin-4-yl)pyridine-2,3-diamine with Biological Targets

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. For derivatives of this compound, docking studies have been instrumental in elucidating their interactions with various biological targets, particularly sigma receptors (σ1R and σ2R), which are implicated in a range of neurological disorders.

Research on closely related polyfunctionalized pyridines has demonstrated high affinity for the human σ1 receptor (hσ1R). For instance, the analog 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile has shown a Ki value of 1.45 ± 0.43 nM for hσ1R. nih.gov Molecular docking of this compound into the hσ1R crystal structure (PDB: 5HK1) revealed a binding energy of -11.2 kcal/mol. researchgate.net

The ligand-protein interaction analysis for these analogs indicates that the substituted-pyridine moiety can establish π-anion interactions with key amino acid residues such as Asp29. nih.gov Furthermore, hydrogen bonds may be formed with residues like Glu73. nih.gov The length of the linker between the 1-benzylpiperidine (B1218667) moiety and the pyridine (B92270) ring has been identified as a crucial factor for σ1R affinity. An increase in the linker length from an amino group to an ethylamino, propylamino, or butylamino group has been shown to result in increased hσ1R affinity. nih.gov

These findings suggest that this compound likely interacts with similar residues within the binding pockets of its biological targets. The benzyl (B1604629) group and the pyridine ring are expected to engage in hydrophobic and π-stacking interactions, while the diamine and piperidine (B6355638) nitrogen atoms could act as hydrogen bond donors or acceptors.

Table 1: Binding Affinities of this compound Analogs for Sigma Receptors

| Compound Reference | Target | Ki (nM) |

| Analog 1 | hσ1R | 29.2 |

| Analog 2 | hσ1R | 7.57 ± 0.59 |

| Analog 3 | hσ1R | 2.97 ± 0.22 |

| Analog 4 | hσ1R | 3.97 ± 0.66 |

| Analog 5 | hσ1R | 1.45 ± 0.43 |

This table is generated based on data for analogous compounds to illustrate the structure-activity relationship.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of this compound analogs, QSAR studies can be employed to predict the activity of novel derivatives and guide the design of more potent molecules.

While specific QSAR models for the this compound series are not extensively documented in public literature, studies on other benzylpiperidine derivatives provide a framework for how such models could be developed. nih.gov A typical QSAR study involves the calculation of various molecular descriptors, which quantify different physicochemical properties of the molecules, such as hydrophobicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity). nih.gov

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could also be applied. These methods generate 3D grid-based descriptors that represent the steric and electrostatic fields surrounding the molecules. The resulting models can provide a visual representation of the regions where modifications to the chemical structure are likely to increase or decrease biological activity. For instance, a 3D-QSAR model might indicate that bulky substituents are favored in one region of the molecule, while electronegative groups are preferred in another.

Molecular Dynamics Simulations for Ligand-Target Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into the stability of the binding pose identified through molecular docking and the conformational changes that may occur over time. By simulating the movements of atoms and molecules over a specific period, MD can help to refine the understanding of the binding mechanism.

For this compound and its analogs, MD simulations could be used to assess the stability of the interactions with their biological targets. The simulation would start with the docked pose of the ligand in the receptor's binding site. Over the course of the simulation, the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms can be monitored to evaluate the stability of the complex.

Furthermore, MD simulations can reveal the role of water molecules in the binding pocket and identify key protein-ligand interactions that are persistent throughout the simulation. This information is valuable for lead optimization, as it can highlight the most critical interactions that should be maintained or enhanced in newly designed analogs.

In Silico Prediction of ADMET Properties for Preclinical Research and Lead Selection

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate are critical for its success in clinical trials. In silico ADMET prediction has become an indispensable tool in early-stage drug discovery, allowing for the filtering of compounds with unfavorable pharmacokinetic or toxicity profiles before significant resources are invested in their synthesis and testing.

For this compound and its analogs, various computational models can be used to predict their ADMET properties. Lipinski's Rule of Five, for example, can be used as a preliminary filter for "drug-likeness" based on properties such as molecular weight, logP, and the number of hydrogen bond donors and acceptors.

More sophisticated models, often available through online platforms like pkCSM and Pre-ADMET, can provide predictions for a wide range of ADMET parameters. nih.gov These can include predictions for aqueous solubility, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential for cardiotoxicity (e.g., hERG inhibition).

Table 2: Predicted ADMET Properties for a Hypothetical this compound Analog

| Property | Predicted Value | Interpretation |

| Molecular Weight | < 500 g/mol | Favorable for oral bioavailability |

| LogP | 2-4 | Optimal for membrane permeability |

| H-bond Donors | < 5 | Favorable for oral bioavailability |

| H-bond Acceptors | < 10 | Favorable for oral bioavailability |

| Blood-Brain Barrier Permeability | Moderate to High | Potential for CNS activity |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

This table represents hypothetical data for illustrative purposes.

Virtual Screening and Lead Optimization through Computational Methods for this compound Analogs

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be broadly categorized into ligand-based and structure-based methods.

For the this compound scaffold, ligand-based virtual screening could be employed if a set of known active compounds is available. A pharmacophore model could be developed based on the common chemical features of these active molecules. This model would then be used to screen large compound databases for molecules that match the pharmacophore.

Structure-based virtual screening, on the other hand, relies on the 3D structure of the biological target. A library of compounds can be docked into the binding site of the receptor, and the compounds can be ranked based on their predicted binding affinity. This approach can identify novel scaffolds that are structurally distinct from known ligands.

Once initial hits are identified through virtual screening, computational methods can be further used for lead optimization. By iteratively modifying the structure of the hit compounds and evaluating their properties in silico, researchers can rationally design new analogs with improved potency, selectivity, and ADMET profiles. For example, an identified hit could be modified to introduce a new hydrogen bond with the target receptor, thereby increasing its binding affinity.

Future Research Directions and Translational Potential Preclinical Focus

Design of Novel Multi-Target Directed Ligands Based on the N2-(1-benzylpiperidin-4-yl)pyridine-2,3-diamine Scaffold

The development of multi-target-directed ligands (MTDLs) is a contemporary strategy in drug discovery, particularly for complex multifactorial diseases like neurodegenerative disorders. The this compound structure, which combines a benzylpiperidine moiety with a substituted pyridine (B92270) ring, is a versatile scaffold for designing such ligands.

Research into related structures has demonstrated the potential of this approach. For instance, derivatives of N-benzylpiperidine have been investigated as potential candidates for treating Alzheimer's disease by simultaneously targeting multiple enzymes. sci-hub.se Similarly, compounds synthesized from the natural alkaloid piperine, which contains a piperidine (B6355638) ring, have shown significant inhibitory activity against key targets in Alzheimer's disease, including cholinesterases (ChEs) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). nih.gov

Future research should focus on systematically modifying the this compound scaffold to optimize its affinity for multiple relevant biological targets. This could involve:

Modification of the Benzyl (B1604629) Group: Introducing various substituents on the phenyl ring to modulate electronic properties and steric interactions with target proteins.

Alteration of the Piperidine Linker: Exploring different linkage points and lengths between the piperidine and pyridine rings, as the spacer length can be crucial for affinity to targets like sigma receptors. nih.gov

Substitution on the Pyridine Ring: Introducing functional groups on the pyridine moiety to enhance interactions with secondary binding pockets of target enzymes.

A study on related polyfunctionalized pyridines identified a derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, which displayed potent dual-target activity against acetylcholinesterase (AChE) and high affinity for the sigma-1 receptor (σ1R). nih.govresearchgate.net This highlights the potential of the core structure to interact with diverse biological targets.

Table 1: Multi-Target Activity of a Related Pyridine Derivative

| Target | Activity | Compound |

| Acetylcholinesterase (AChE) | IC₅₀ = 13 nM | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile |

| Butyrylcholinesterase (BuChE) | IC₅₀ = 3.1 µM | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile |

| Human Sigma-1 Receptor (hσ₁R) | Kᵢ = 1.45 nM | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile |

This table showcases the potential of the broader structural class to engage multiple targets relevant to neurological disorders. nih.govresearchgate.net

Development of Advanced Synthetic Routes for Scalability and Diversity in this compound Synthesis

The advancement of novel therapeutic agents is contingent upon the development of efficient, scalable, and versatile synthetic methodologies. For this compound and its derivatives, future research in synthetic chemistry should aim to move beyond traditional methods to more advanced and sustainable routes.

Current synthetic approaches for piperidine derivatives often involve multi-step processes. amazonaws.com The key to unlocking the full potential of this scaffold lies in developing synthetic pathways that allow for both large-scale production and the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Several modern synthetic strategies could be applied and optimized:

Catalytic Hydrogenation: The hydrogenation of pyridine precursors is a fundamental method for producing the piperidine core. nih.gov Research could focus on developing more efficient and stereoselective catalysts to control the three-dimensional arrangement of substituents, which is often critical for biological activity. nih.gov

Radical-Mediated Cyclization: Intramolecular radical cyclization offers an alternative route to construct the piperidine ring, potentially allowing for the formation of complex structures in fewer steps. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Buchwald-Hartwig amination can be employed to efficiently couple the pyridine and piperidine fragments, offering a modular approach to synthesis. mdpi.com This allows for the easy introduction of a wide variety of amine components.

Flow Chemistry: For scalability and improved safety, converting key synthetic steps to a continuous flow process could be explored. This often leads to higher yields, better purity, and reduced waste.

The versatility of the N-benzylpiperidin-4-one precursor in various chemical reactions underscores its utility as a foundational building block for creating a wide array of derivatives. researchgate.net By focusing on these advanced synthetic strategies, a broader chemical space around the this compound scaffold can be explored efficiently.

Elucidation of Comprehensive Biological Pathways Influenced by the Compound's Interaction with Targets

While initial studies on related compounds point towards specific molecular targets like cholinesterases and sigma receptors, a comprehensive understanding of the downstream biological pathways affected by this compound is essential for its translational potential. nih.govresearchgate.net Future preclinical research must aim to map the complex network of cellular events that are modulated upon target engagement.

Based on the known targets of analogous structures, several pathways warrant investigation:

Cholinergic Signaling: Inhibition of AChE and BuChE would directly impact cholinergic neurotransmission, a pathway crucial for memory and cognition and a primary target in Alzheimer's disease therapy. sci-hub.senih.gov

Sigma Receptor-Mediated Pathways: Sigma receptors are involved in regulating calcium signaling, endoplasmic reticulum stress, and mitochondrial function. nih.gov Ligands that bind to these receptors can influence neuronal survival and plasticity.

Amyloidogenic Pathway: For indications like Alzheimer's disease, investigating the compound's effect on the processing of amyloid precursor protein (APP) by enzymes such as BACE1 is critical. nih.gov

Future studies should employ a range of cell-based assays and molecular biology techniques to:

Quantify changes in second messenger levels (e.g., Ca²⁺) following compound treatment.

Assess alterations in gene and protein expression for key pathway components.

Determine the impact on cellular processes such as apoptosis, oxidative stress, and neuroinflammation in relevant cell models.

By systematically dissecting these pathways, researchers can build a detailed mechanistic profile of the compound, which is crucial for predicting its therapeutic efficacy and identifying potential biomarkers for monitoring its activity.

Exploration of New Preclinical Disease Indications (Non-Human Models)

The multi-target potential of the this compound scaffold suggests its applicability beyond a single disease. A key future direction is the exploration of its efficacy in a variety of preclinical animal models representing different human diseases. nih.gov The selection of appropriate and validated animal models is critical for obtaining reliable and translatable data. nih.gov

Given the known activities of related compounds, several therapeutic areas are ripe for investigation:

Neurodegenerative Diseases: Beyond Alzheimer's disease models (e.g., scopolamine-induced amnesia models), the compound could be tested in models of Parkinson's disease, Huntington's disease, and neuropathic pain, where targets like sigma receptors play a significant role. nih.govnih.gov

Epilepsy and Seizure Disorders: The structural similarity to compounds with antiseizure properties warrants investigation in acute seizure models, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (s.c. PTZ) test. mdpi.com

Antimicrobial Applications: The piperidine scaffold is present in various compounds with antimicrobial activity. researchgate.net Therefore, screening derivatives against a panel of pathogenic bacteria and fungi could reveal new, non-neurological applications.

These preclinical studies should be designed to assess not only the primary efficacy endpoints (e.g., improved cognition, reduced seizure frequency) but also to gather pharmacokinetic data to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile in a living system.

Integration of Omics Data for Deeper Mechanistic Insights into Compound Activity

To achieve a holistic understanding of the biological impact of this compound, future research should integrate "omics" technologies. These high-throughput approaches can provide an unbiased, system-wide view of the molecular changes induced by the compound, revealing novel mechanisms and potential off-target effects.

Transcriptomics (RNA-seq): This can identify all the genes whose expression is altered in response to the compound in cells or tissues from animal models. This could reveal unexpected pathway modulation and help in understanding the compound's broader biological role.

Proteomics: By analyzing changes in the entire protein landscape of a cell, proteomics can confirm that transcriptomic changes translate to the functional protein level and can also identify post-translational modifications that are critical for protein function.

Metabolomics: This approach analyzes the global profile of metabolites, providing a functional readout of the cellular phenotype. It can help to identify metabolic pathways that are significantly perturbed by the compound's activity.

Integrating these large datasets using bioinformatics tools can provide a comprehensive "molecular signature" of the compound's activity. This can lead to the identification of novel biomarkers to track treatment response and provide deeper mechanistic insights that can guide further lead optimization and clinical trial design.

Q & A

Q. What are the optimal synthetic routes for N<sup>2</sup>-(1-benzylpiperidin-4-yl)pyridine-2,3-diamine, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, analogous compounds like N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine (CAS: 185058-54-2) were prepared using NaBH4 reduction in methanol with Raney Ni catalysis, achieving yields >85% . Optimize solvent systems (e.g., methanol/water mixtures with K2CO3 as a base) and inert atmospheres (N2) to suppress side reactions. Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for purification . Monitor intermediates using TLC and characterize products via HRMS and <sup>1</sup>H/<sup>13</sup>C NMR .

Q. How can structural ambiguities in N<sup>2</sup>-(1-benzylpiperidin-4-yl)pyridine-2,3-diamine derivatives be resolved?

- Methodological Answer : Use X-ray crystallography with SHELX software for small-molecule refinement. For example, similar piperidine-pyridine hybrids (e.g., N-[(3RS,4RS)-1-benzyl-4-methyl-piperidin-3-yl]-5-nitro-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine) were resolved to 0.039 R factor using SHELXL . Pair crystallographic data with NMR (e.g., NOESY for stereochemistry) and IR spectroscopy to validate functional groups .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Refer to safety data sheets (SDS) for analogous compounds (e.g., CAS: 185058-54-2):

- Storage : Keep in a dry, ventilated container away from heat/flames (P403+P235) .

- Handling : Use PPE (gloves, goggles) and avoid inhalation (H302/H312/H332 hazards). For spills, neutralize with inert absorbents (e.g., sand) and dispose per local regulations .

Advanced Research Questions

Q. How do electronic effects of substituents on the pyridine ring influence the compound’s reactivity or biological activity?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions. For example, nitro or amino groups at positions 2/3 on pyridine (as in 4-nitro-N<sup>2</sup>-(pyridin-4-ylmethylidene)benzene-1,2-diamine) alter HOMO-LUMO gaps, affecting redox behavior . Validate predictions via cyclic voltammetry or UV-Vis spectroscopy . Correlate with bioactivity assays (e.g., kinase inhibition) to establish structure-activity relationships (SAR) .

Q. What strategies mitigate crystallographic disorder in piperidine-pyridine hybrids?

- Methodological Answer : Use low-temperature data collection (e.g., 173 K) to reduce thermal motion artifacts, as demonstrated for N-benzylpiperidine derivatives . Apply TWINABS for twinned crystals and SHELXD for phase refinement . For dynamic disorder, employ anisotropic displacement parameter (ADP) analysis and restrain bond distances/angles during refinement .

Q. How can synthetic byproducts (e.g., regioisomers) be identified and separated?

- Methodological Answer : Use HPLC-MS with a C18 column (acetonitrile/water + 0.1% formic acid) to resolve regioisomers. For example, pyridine-2,3-diamine derivatives were differentiated by retention time and fragmentation patterns . Confirm purity via <sup>1</sup>H NMR integration and <sup>13</sup>C DEPT-135 for carbon multiplicity .

Q. What computational tools predict the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Methodological Answer : Use SwissADME or pkCSM for in silico ADME profiling. Input SMILES strings (e.g., generated via PubChem CID) to predict logP (lipophilicity), aqueous solubility, and CYP450 interactions . Validate with experimental measure solubility in PBS (pH 7.4) and assess metabolic stability in liver microsomes .

Data Contradictions and Resolution

Q. How should conflicting NMR data for similar compounds be reconciled?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.